N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions usually involve heating the mixture to temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)benzaldehyde: Shares the benzimidazole core but differs in the functional group attached to the aromatic ring.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Contains a thiazole ring in addition to the benzimidazole moiety.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(12-5-6-12)18-13-9-7-11(8-10-13)16-19-14-3-1-2-4-15(14)20-16/h1-4,7-10,12H,5-6H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJMKPMXTKTFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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